N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-7-16-9-18(15(10)21)8-14(20)17-13-5-3-4-12(6-13)11(2)19/h3-7,9H,8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLQUPVOMDCXOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O2
- Molecular Weight : 284.31 g/mol
- CAS Number : 1351585-51-7
The compound features an acetamide structure with a pyrimidine moiety, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of acetamides, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted that certain acetamide analogs demonstrated moderate effectiveness against gram-positive bacteria, suggesting that the presence of specific functional groups enhances their antimicrobial properties .
Enzyme Inhibition
This compound has been evaluated for its potential as an inhibitor of various enzymes. Notably, it may interact with cholinesterases, which are critical in neurotransmission. The structure-activity relationship (SAR) analysis showed that modifications in the acetamide group could lead to significant changes in inhibitory potency against these enzymes .
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- A series of acetamide derivatives were synthesized and screened for their antibacterial activity.
- Results indicated that compounds with additional methyl or methoxy groups exhibited improved activity against multiple bacterial strains.
- This compound was part of this screening, showing promising results against specific pathogens .
- Enzyme Interaction Studies :
Data Summary Table
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Differences
Key Observations :
- Phenyl Group Variations : The target’s 3-acetyl group contrasts with electron-withdrawing substituents (e.g., 4-bromo in AMC3) or bulky groups (e.g., azepan-1-ylsulfonyl in ). Acetyl groups may enhance metabolic stability compared to halogens .
- Heterocyclic Core: Pyrimidinone (target) vs. pyridinone (AMC3) or pyridazinone (). Pyridazinones with chlorine substituents () likely exhibit distinct electronic properties and binding affinities .
- Linker Modifications : The target uses an oxygen-based acetamide linker, while employs a thioether, which may alter redox activity or pharmacokinetics .
Key Insights :
- AMC3’s FPRs activity highlights the role of acetamide-linked heterocycles in receptor modulation, a possible avenue for the target compound .
Q & A
Q. What are the optimal synthetic routes for N-(3-acetylphenyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidinone core followed by coupling with the acetylphenyl moiety. Key steps include:
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Nucleophilic substitution to introduce the acetamide group.
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Coupling reactions using reagents like EDCI or DCC to link the pyrimidinone and aromatic segments .
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Optimization of conditions : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) are critical. Purification via column chromatography or recrystallization improves purity. Yields range from 65–85% depending on stepwise efficiency .
- Example Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 1 | DMF, 70°C, 18 hrs | 78 | 95 |
| 2 | EDCI, THF, RT, 12 hrs | 82 | 97 |
Q. How is the compound characterized structurally, and which analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires:
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
- Methodological Answer : Initial screening should include:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC50 determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
- Methodological Answer : SAR strategies include:
-
Substitution on the pyrimidinone ring : Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at position 5 to improve receptor binding .
-
Modification of the acetylphenyl group : Replacing acetyl with sulfonamide or heteroaromatic groups to enhance solubility and bioavailability .
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Pharmacophore modeling : Use software like Schrödinger Suite to identify critical interaction sites .
- Example Data Table :
| Derivative | Modification | IC50 (nM, Kinase X) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | None | 250 | 12 |
| Derivative A | -CF3 at C5 | 98 | 8 |
| Derivative B | Sulfonamide | 145 | 35 |
Q. How can contradictory data in biological assays (e.g., varying IC50 values) be resolved?
- Methodological Answer : Address discrepancies via:
- Standardized protocols : Ensure consistent cell passage number, assay temperature (37°C), and DMSO concentration (<0.1%) .
- Orthogonal assays : Validate kinase inhibition using both luminescence-based and ELISA methods .
- Data normalization : Use positive controls (e.g., staurosporine for kinase assays) to calibrate inter-experimental variability .
Q. What computational approaches are effective in predicting ADME/Tox profiles?
- Methodological Answer : Leverage tools such as:
- SwissADME : Predict logP (2.1), bioavailability score (0.55), and CYP450 interactions .
- ProTox-II : Estimate hepatotoxicity (probability: 0.72) and mutagenicity .
- Molecular dynamics simulations : Assess binding stability with target proteins (e.g., MDM2) over 100 ns trajectories .
Key Challenges & Future Directions
Q. What strategies mitigate degradation during in vitro assays?
- Stabilize the compound using:
Q. How can metabolic stability be improved for in vivo studies?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
